molecular formula C22H30N2 B11713166 Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl- CAS No. 22657-66-5

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-

Cat. No.: B11713166
CAS No.: 22657-66-5
M. Wt: 322.5 g/mol
InChI Key: JBQZRHDARGZLAF-UHFFFAOYSA-N
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Description

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline is an organic compound with the molecular formula C22H30N2 and a molecular weight of 322.49 g/mol . This compound is characterized by its complex structure, which includes a cyclohexyl group and multiple methyl and amino groups attached to a phenyl ring. It is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline typically involves the reaction of 4-amino-3,5-dimethylphenylcyclohexanone with 2,6-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may include steps such as crystallization, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may explore its potential use in drug development, particularly for conditions that involve the molecular targets it interacts with.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline include:

Uniqueness

What sets 4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline apart from similar compounds is its specific combination of functional groups and structural features. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Biological Activity

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-], is a compound that has garnered attention due to its potential biological activities, particularly in the context of toxicity and anticancer properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-] is an organic compound characterized by its complex structure which includes cyclohexylidene and dimethyl groups. Its molecular formula is C20H24N2.

Toxicological Profile

Acute Toxicity :
Studies have indicated that compounds related to benzenamine can exhibit acute toxicity. For example, 2,6-dimethylaniline (a metabolite) has been classified as "Harmful if swallowed," with observed effects including decreased locomotor activity and abnormal gait in animal models .

Repeated Dose Toxicity :
In repeated dose studies, significant changes in hematological parameters were reported. In high-dose groups, increases in methaemoglobin levels were noted along with decreases in red blood cell counts. The no observed adverse effect level (NOAEL) was determined to be around 10 mg/kg body weight per day based on kidney and liver effects .

Metabolism and Excretion :
The metabolism of benzenamine derivatives involves N-acetylation and hydroxylation processes. Notably, metabolites such as 4-hydroxy-2,6-dimethylaniline have been detected in urine following exposure in animal studies . Additionally, the formation of DNA adducts has been observed in vivo, indicating a potential for genotoxicity .

Anticancer Activity

Recent studies have explored the anticancer properties of benzenamine derivatives. For instance, a study involving various compounds showed significant anticancer activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these compounds were comparable or superior to established reference drugs like Harmine .

Table 1: Anticancer Activity of Benzenamine Derivatives

CompoundCell LineIC50 (µM)
HarmineHCT-1162.40 ± 0.12
Compound AHCT-1162.17 ± 0.83
Compound BHepG22.54 ± 0.82
Compound CHepG22.40 ± 0.12

This table illustrates the effectiveness of various compounds derived from benzenamine in inhibiting cancer cell proliferation.

Case Studies

Case Study: Genotoxicity Assessment
A study assessing the genotoxic potential of benzenamine derivatives revealed that exposure led to increased levels of DNA adducts in bladder and liver cells of mice. This suggests a significant risk associated with prolonged exposure to these compounds .

Case Study: Clinical Observations
In clinical settings involving patients treated with lidocaine (which metabolizes into dimethylaniline), elevated levels of hemoglobin adducts were observed. This finding supports the notion that metabolites of benzenamine can have systemic effects in humans .

Properties

CAS No.

22657-66-5

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline

InChI

InChI=1S/C22H30N2/c1-14-10-18(11-15(2)20(14)23)22(8-6-5-7-9-22)19-12-16(3)21(24)17(4)13-19/h10-13H,5-9,23-24H2,1-4H3

InChI Key

JBQZRHDARGZLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2(CCCCC2)C3=CC(=C(C(=C3)C)N)C

Origin of Product

United States

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